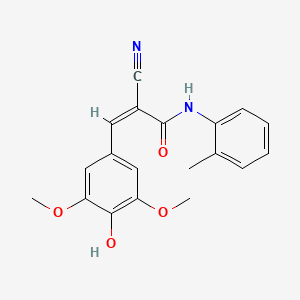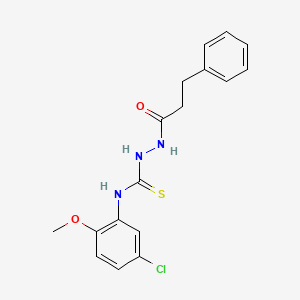![molecular formula C11H17N3O4 B4866006 5-{[(3-ethoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4866006.png)
5-{[(3-ethoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-{[(3-ethoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-ethoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethoxypropyl group: This step involves the reaction of the pyrazole intermediate with 3-ethoxypropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process .
Chemical Reactions Analysis
Types of Reactions
5-{[(3-ethoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: EDCI and 3-ethoxypropylamine in dichloromethane.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
5-{[(3-ethoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[(3-ethoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-{[(3-ethoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the ethoxypropyl group, which may enhance its solubility and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
5-(3-ethoxypropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-3-18-6-4-5-12-10(15)9-8(11(16)17)7-13-14(9)2/h7H,3-6H2,1-2H3,(H,12,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJARZYGAUHXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(C=NN1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE](/img/structure/B4865952.png)

![propyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4865972.png)


![ETHYL 2-{5-[(2-ETHOXYBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B4865989.png)
![({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid](/img/structure/B4865997.png)
![3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4866003.png)
![N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B4866017.png)
![1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4866023.png)
![2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4866029.png)
![4-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4866036.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B4866038.png)
